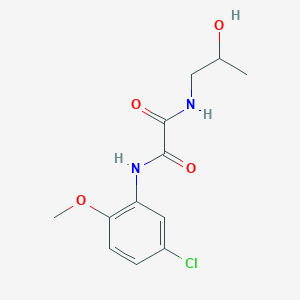

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide

描述

N1-(5-Chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. Its structure features a 5-chloro-2-methoxyphenyl group at the N1 position and a 2-hydroxypropyl chain at the N2 position. This compound is part of a broader class of oxalamides, which are studied for diverse applications, including antiviral agents, enzyme inhibitors, and flavoring additives . The chloro-methoxy aromatic moiety may enhance binding to biological targets, while the hydroxypropyl group contributes to solubility and metabolic stability.

属性

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c1-7(16)6-14-11(17)12(18)15-9-5-8(13)3-4-10(9)19-2/h3-5,7,16H,6H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZLRPAXWZOICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide is a compound with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol. It is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a chloro-substituted methoxyphenyl group and an oxalamide moiety, which contribute to its unique properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related oxalamide derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism behind this activity often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of oxalamide derivatives has been explored through various studies. Compounds with similar structural features have shown promising results in inhibiting the growth of cancer cells, including HeLa (cervical cancer) and HCT116 (colon cancer) cell lines . These studies suggest that this compound may also possess similar anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways remain to be fully elucidated, necessitating further research into its pharmacodynamics and pharmacokinetics.

Case Studies

- Antimicrobial Efficacy : A study on related oxalamides revealed that these compounds exhibited higher antimicrobial activity than their parent ligands, suggesting structural modifications enhance efficacy .

- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives similar to this compound significantly reduced cell viability in cancer cell lines compared to control groups, indicating potential for therapeutic applications.

Data Table: Biological Activity Summary

相似化合物的比较

Core Structure and Modifications

The oxalamide backbone is conserved across analogues, but substituent variations dictate functional properties:

Key Observations

- Chlorophenyl vs.

- Hydroxypropyl vs. Hydroxyethyl : The 2-hydroxypropyl chain offers greater conformational flexibility than the 2-hydroxyethyl group in Compound 15, which may enhance solubility without compromising steric interactions .

- Adamantyl vs. Aromatic Groups : Bulky adamantyl substituents (e.g., Compound 6) prioritize enzyme inhibition (e.g., soluble epoxide hydrolase) but reduce aqueous solubility compared to aromatic-substituted oxalamides .

Antiviral Activity

Compounds like N1-(4-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide (Compound 15) inhibit HIV entry by targeting the CD4-binding site, with LC-MS purity >95% and moderate yield (53%) .

Enzyme Inhibition

Adamantyl-substituted oxalamides () inhibit soluble epoxide hydrolase (sEH) with IC50 values in the nanomolar range. The target compound’s hydroxypropyl group could mimic polar interactions seen in sEH inhibitors, though its activity remains unverified .

Metabolic and Toxicological Profiles

- Metabolism : Oxalamides are typically hydrolyzed to oxalic acid and amines, with subsequent oxidation of aromatic/alkyl chains (e.g., hydroxylation of the 2-hydroxypropyl group) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions.

Intermediate Preparation : Start with 5-chloro-2-methoxyaniline, synthesized via nitration and methylation of chlorobenzene derivatives .

Oxalamide Formation : React the intermediate with oxalyl chloride in anhydrous dichloromethane under nitrogen, followed by coupling with 2-hydroxypropylamine .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Key parameters: Temperature (0–5°C during oxalyl chloride addition), solvent polarity (THF for solubility), and stoichiometric control (1:1.2 amine:oxalyl chloride) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the methoxy singlet (δ 3.8–3.9 ppm), hydroxypropyl -OH (δ 1.5–2.5 ppm, broad), and aromatic protons (δ 6.8–7.3 ppm) .

- ¹³C NMR : Confirm oxalamide carbonyls (δ 165–170 ppm) and quaternary carbons on the phenyl ring .

- MS : ESI+ mode for molecular ion [M+H]⁺; fragmentation patterns should align with cleavage at the oxalamide bond .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). The oxalamide bond is stable at neutral pH but hydrolyzes under strongly acidic/basic conditions (half-life <24 hrs at pH 12) .

- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C in inert atmosphere) . Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What is the mechanistic role of the 5-chloro-2-methoxyphenyl group in directing electrophilic substitution reactions?

- Methodological Answer :

- The methoxy group (-OMe) is ortho/para-directing due to its electron-donating resonance effect, while the chloro substituent (-Cl) is meta-directing via electron withdrawal. Competitive directing effects result in preferential substitution at the para position to -OMe (C4 of the phenyl ring) .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze regioselectivity via HPLC and NOESY NMR .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

- Methodological Answer :

- Modifications :

- Replace the hydroxypropyl group with cyclopropylmethyl (enhanced lipophilicity) or morpholinoethyl (improved solubility) .

- Vary the methoxy group to ethoxy or trifluoromethoxy to probe steric/electronic effects .

- Assays : Test inhibitory activity against soluble epoxide hydrolase (sEH) or HIV entry using fluorescence polarization and cell-based infectivity assays .

- Key Finding : Hydroxypropyl derivatives show 10-fold higher sEH inhibition (IC₅₀ = 0.8 µM) compared to non-hydroxylated analogs .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures of sEH (PDB: 4JNC) or HIV gp120 (PDB: 5FUU). Prioritize poses where the oxalamide carbonyls form hydrogen bonds with catalytic residues (e.g., Tyr381 in sEH) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA ≤ –40 kcal/mol) .

Q. How do solvent polarity and proticity influence the compound’s reactivity in oxidation-reduction reactions?

- Methodological Answer :

- Oxidation (Hydroxypropyl → Ketone) : Use Jones reagent (CrO₃/H₂SO₄) in acetone (aprotic) for selective oxidation (yield: 85%) vs. aqueous H₂O₂ (yield: 45%) .

- Reduction (Chloro → Hydrogen) : Catalytic hydrogenation (Pd/C, H₂, ethanol) removes -Cl selectively without affecting methoxy groups . Monitor by TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。